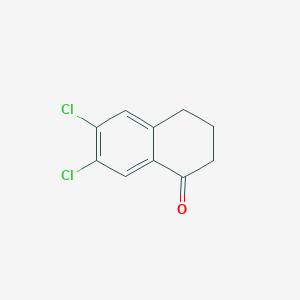

6,7-Dichloro-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNZADNOCYMZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308945 | |

| Record name | 6,7-DICHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25095-57-2 | |

| Record name | 25095-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-DICHLORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dichloro-1-tetralone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-1-tetralone is a halogenated bicyclic aromatic ketone that serves as a valuable intermediate in organic synthesis. Its rigid scaffold and the presence of reactive functional groups make it a molecule of significant interest, particularly in the field of medicinal chemistry and drug development. The dichlorinated aromatic ring and the ketone functionality offer multiple sites for chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry. Tetralone derivatives are key structural motifs in a variety of natural products and serve as important scaffolds for the development of new drugs targeting a range of biological endpoints[1].

Molecular Structure and Chemical Identity

This compound, also known as 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one, possesses a fused ring system consisting of a dihydronaphthalenone core with two chlorine atoms substituted on the aromatic ring at positions 6 and 7.

Systematic IUPAC Name: 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one Synonyms: 6,7-Dichlorotetralin-1-one CAS Number: 25095-57-2[2][3] Molecular Formula: C₁₀H₈Cl₂O[4] Molecular Weight: 215.08 g/mol [4]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | Powder or liquid | [5] |

| Melting Point | 95 °C | |

| Boiling Point | 349.0 ± 42.0 °C at 760 mmHg (Predicted) | |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in acetonitrile and chloroform. Insoluble in water. | |

| Flash Point | 147.4 °C | [4] |

| Vapor Pressure | 4.85E-05 mmHg at 25°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 1,2-dichlorobenzene. The general strategy involves a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into three main steps:

-

Friedel-Crafts Acylation: Reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

-

Reduction of the Ketone: The ketone group of the butanoic acid derivative is reduced to a methylene group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classic method for this transformation.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting 4-(3,4-dichlorophenyl)butanoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to yield this compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, field-proven protocol for the synthesis of a substituted tetralone, which can be adapted for this compound.

Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in 1,2-dichlorobenzene (5 eq), add succinic anhydride (1.0 eq) portion-wise at a temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and then a cold solution of sodium bicarbonate.

-

Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-(3,4-Dichlorophenyl)butanoic acid

-

Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Add 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-(3,4-dichlorophenyl)butanoic acid.

Step 3: Synthesis of this compound

-

Add the crude 4-(3,4-dichlorophenyl)butanoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).

-

Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction by TLC.

-

Pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C8. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will influence their chemical shifts.

-

Aliphatic Protons: Three multiplets, each integrating to two protons, are expected for the methylene groups at C2, C3, and C4. The protons at C2 (α to the carbonyl) will be the most downfield of the aliphatic protons (likely around δ 2.9-3.1 ppm), followed by the protons at C4 (benzylic, around δ 2.6-2.8 ppm), and finally the protons at C3 (around δ 2.0-2.2 ppm). The signals will likely appear as triplets due to coupling with adjacent methylene groups.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). Two of these will be quaternary carbons bonded to chlorine, and two will be quaternary carbons of the fused ring system. The remaining two signals will be from the CH carbons.

-

Aliphatic Carbons: Three signals corresponding to the methylene carbons at C2, C3, and C4, typically in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an α,β-unsaturated ketone.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 214 and 216, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M⁺, M⁺+2, M⁺+4).

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is governed by its key functional groups: the ketone, the α-methylene protons, and the dichlorinated aromatic ring.

Reactivity of the Ketone and α-Methylene Group

The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol (1-tetralol derivative), reductive amination to introduce an amine functionality, and reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols[6]. The α-methylene protons are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Reactivity of the Dichlorinated Aromatic Ring

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, they can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents on the aromatic core[7]. This reactivity is crucial for the synthesis of diverse compound libraries for drug discovery.

Role in Pharmaceutical Synthesis

The tetralone scaffold is a common feature in many biologically active molecules and approved drugs[1]. While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in important classes of therapeutic agents. For instance, the antidepressant drug Sertraline contains a 4-(3,4-dichlorophenyl)tetralin core, for which this compound could be a key precursor via further synthetic manipulations[8][9]. The synthesis of such compounds often involves the reductive amination of the corresponding tetralone.

The versatility of the tetralone core makes it a valuable starting material for the synthesis of compounds targeting a variety of biological pathways, including those involved in neurological and cardiovascular diseases[10].

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields[4].

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[4].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials[4].

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If ingested, rinse mouth with water and seek immediate medical attention[4].

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus[4].

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and the presence of multiple reactive sites allow for the creation of diverse and complex molecular architectures. While detailed spectroscopic data and specific applications in marketed drugs are not extensively published, its structural relationship to known pharmacophores underscores its importance as a key intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development programs.

References

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (D) 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.

-

Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

ResearchGate. (n.d.). Synthesis of α-Tetralone Derivatives la-d | Download Scientific Diagram. Retrieved from [Link]

-

Belov, F., Villinger, A., & von Langermann, J. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData. Retrieved from [Link]

- Google Patents. (n.d.). US 2017/0158607 A1.

-

ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Justia Patents. (n.d.). Molecular glass of spirofluorene derivative, preparation method thereof and use thereof in photo-etching. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 6, 7-dichlorotetralin-1-one, min 97%, 100 mg. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction | The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

PubMed. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). [ 19601 Crawford and Szl$a.lzekar. 1985 403. Home 5,g-DiaZkoxy- 1 -tetralones.]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 25095-57-2 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | MDPI [mdpi.com]

- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 9. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 6,7-Dichloro-1-tetralone

An In-Depth Technical Guide to the Synthesis of 6,7-Dichloro-1-tetralone: Pathways, Mechanisms, and Practical Considerations

This compound (CAS No: 25095-57-2) is a substituted bicyclic ketone that serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its rigid scaffold and strategically placed functional groups make it an ideal starting point for building molecular architectures with significant biological activity. Most notably, this tetralone derivative is a key precursor in the manufacturing of sertraline, a widely prescribed antidepressant.[1][2] The 1-tetralone core is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting conditions from cancer to neurodegenerative diseases, underscoring the importance of robust and efficient synthetic routes to its derivatives.[3][4]

This guide provides a comprehensive technical overview of the primary synthesis pathways to this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, the rationale behind reagent selection, and the practical considerations necessary for successful, scalable synthesis in a research and drug development setting.

Primary Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and industrially favored approach to this compound is a two-stage process culminating in an intramolecular Friedel-Crafts acylation. This strategy involves the initial construction of a linear precursor, 4-(3,4-dichlorophenyl)butanoic acid, followed by an acid-catalyzed ring-closing reaction to form the desired tetralone ring system.[5][6]

Workflow for the Primary Synthesis Pathway

Caption: Overall workflow from starting materials to this compound.

Stage 1: Synthesis of 4-(3,4-dichlorophenyl)butanoic acid

The cornerstone of this synthesis is the creation of the C4-aryl chain. This is typically achieved through a two-step sequence starting with a Friedel-Crafts reaction between 1,2-dichlorobenzene and succinic anhydride.

Step 1.1: Intermolecular Friedel-Crafts Acylation

This reaction is a classic example of electrophilic aromatic substitution.[7][8] Succinic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), forms a highly electrophilic acylium ion complex. This complex is then attacked by the electron-rich 1,2-dichlorobenzene ring.

Causality & Experimental Choice:

-

Reactants: 1,2-Dichlorobenzene is an inexpensive, readily available starting material. Succinic anhydride provides the required four-carbon chain in a cyclic, activated form.

-

Catalyst: Anhydrous aluminum chloride is the workhorse Lewis acid for this transformation due to its high activity and cost-effectiveness. A stoichiometric amount is often required because the catalyst complexes with both the anhydride and the resulting ketone product.[7]

-

Regioselectivity: The acylation occurs predominantly at the 4-position of the 1,2-dichlorobenzene ring. This is directed by the two chlorine atoms, which are ortho, para-directing but deactivating. The para position to the C1-chloro group (C4) is sterically more accessible and electronically favored, leading to the desired 3,4-dichloro substitution pattern on the resulting phenyl ring.

Step 1.2: Reduction of the Keto Group

The product of the initial acylation is 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The ketone carbonyl must be reduced to a methylene group (-CH₂-) to yield the final precursor. Several methods are viable:

-

Catalytic Hydrogenation: This is often the preferred method in an industrial setting for its clean reaction profile and high yields. The reaction is typically run over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

-

Clemmensen Reduction: (Zinc amalgam and HCl). This method is effective for aryl ketones but uses harsh acidic conditions and heavy metals.

-

Wolff-Kishner Reduction: (Hydrazine and strong base). This method is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid.

Causality & Experimental Choice: Catalytic hydrogenation is generally chosen for its operational simplicity, environmental advantages (avoiding stoichiometric metal waste), and high efficiency in reducing aryl ketones without affecting the carboxylic acid or the aromatic chlorides.

Stage 2: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step. The carboxylic acid precursor is treated with a strong acid, which acts as both a catalyst and a dehydrating agent. The acid activates the carboxyl group, facilitating an intramolecular electrophilic attack on the dichlorophenyl ring to form the six-membered tetralone ring.

Mechanism of Cyclization: The process begins with the protonation of the carboxylic acid's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which can either be attacked directly by the aromatic ring or, more likely, lose water to form a highly reactive acylium ion intermediate. This intermediate is then rapidly attacked by the C5 of the phenyl ring (ortho to the butanoic acid chain) to close the ring. A final deprotonation step re-establishes aromaticity and yields the 1-tetralone product.

Caption: Key mechanistic steps in the intramolecular Friedel-Crafts cyclization.

Comparison of Cyclization Reagents

The choice of cyclizing agent is critical and depends on factors such as substrate sensitivity, desired reaction time, temperature, and scale.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Polyphosphoric Acid (PPA) | 80-120 °C | Inexpensive, effective dehydrating agent, acts as its own solvent. | Viscous, can be difficult to stir and work up; requires elevated temperatures. |

| Eaton's Reagent (P₂O₅ in MsOH) | 25-80 °C | More powerful than PPA, often allows for lower reaction temperatures. | More expensive, workup can be vigorous. |

| Thionyl Chloride / AlCl₃ | 0 °C to RT | Two-step process; allows for isolation of the intermediate acid chloride; can be run at lower temperatures. | Requires handling of corrosive SOCl₂; stoichiometric Lewis acid needed. |

| Hexafluoro-2-propanol (HFIP) | RT to Reflux | Metal-free, promotes reaction without a traditional catalyst, operationally simple.[10][11] | Expensive solvent, may require longer reaction times for less activated substrates. |

Experimental Protocol: Synthesis via PPA Cyclization

This protocol describes a representative lab-scale synthesis.

PART A: Preparation of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (0.40 mol) in 800 mL of dichloromethane in a flask equipped for gas evolution, cool the mixture in an ice bath.

-

Slowly add a solution of succinic anhydride (0.20 mol) and 1,2-dichlorobenzene (0.20 mol) in 200 mL of dichloromethane.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates consumption of starting material.

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude keto-acid, which can be purified by recrystallization.

PART B: Reduction to 4-(3,4-dichlorophenyl)butanoic acid

-

Dissolve the crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (0.15 mol) in ethyl acetate.

-

Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).

-

Subject the mixture to hydrogenation (using a balloon or Parr apparatus) at atmospheric pressure and room temperature until hydrogen uptake ceases (typically 12-24 hours).[9]

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethyl acetate.

-

Evaporate the filtrate under vacuum to yield the carboxylic acid precursor as a solid.

PART C: Cyclization to this compound

-

Place the 4-(3,4-dichlorophenyl)butanoic acid (0.10 mol) into a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid) and equip the flask with a mechanical stirrer.

-

Heat the mixture with stirring to 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Wash the organic extract with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a solvent like ethanol or by flash column chromatography.

Alternative Synthetic Considerations

While the Friedel-Crafts route is dominant, other classical reactions for forming six-membered rings could theoretically be adapted.

-

Robinson Annulation: This powerful method involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring.[12][13][14] A hypothetical route could involve a 3,4-dichlorobenzylidene ketone as the Michael acceptor and a suitable enolate donor. However, this pathway would be significantly more complex and less convergent than the Friedel-Crafts approach for this specific target.

-

Substitution of a Pre-existing Tetralone: One could envision starting with a different tetralone, such as 6-hydroxy-1-tetralone, and converting the hydroxyl group to a chloride, followed by a second chlorination.[2][15] This strategy often suffers from poor regioselectivity in the second chlorination step and involves more functional group interconversions, making it less efficient.

Conclusion

The intramolecular Friedel-Crafts acylation of 4-(3,4-dichlorophenyl)butanoic acid stands as the most logical and field-proven pathway for the synthesis of this compound. Its reliance on accessible starting materials and well-understood, robust chemical transformations makes it highly suitable for both laboratory research and large-scale industrial production. The choice of reagents for the key reduction and cyclization steps allows for flexibility to optimize yield, purity, and process safety, ensuring a reliable supply of this critical pharmaceutical intermediate.

References

- Process for preparing a 4,4-diphenylbutanoic acid derivative.

- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.

- Synthesis of (D) 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid. PrepChem.com.

- Robinson annul

- Robinson Annul

- Nazarov cycliz

- The Nazarov Cycliz

- The Robinson Annul

- Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal.

- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N

- New Twists in Nazarov Cycliz

- The suggested mechanism for the Robinson annulation reaction.

- Robinson Annul

- Friedel-Crafts Acyl

- Applications of Friedel–Crafts reactions in total synthesis of n

- Friedel–Crafts Acyl

- Chapter 1: The Nazarov Cycliz

- An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc.

- Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl

- Reaction pathway for the synthesis of 1-tetralone derivatives (1a–h),...

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

- Synthesis of 7-Substituted-1-Tetralone Derivatives: Applic

- 6-METHOXY-β-TETRALONE. Organic Syntheses Procedure.

- Tetralone synthesis. Organic Chemistry Portal.

- This compound | 25095-57-2. ChemicalBook.

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI.

- Exploring the Applications of 6-Hydroxy-1-tetralone in Fine Chemical Synthesis.

- 4846-95-1 | 4-Amino-3-(3,4-dichlorophenyl)butanoic acid. ChemScene.

- Synthesis of 4-phenylbutyric acid.

- Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues. m-hikari.com.

- An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.

- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.

- Synthesis of 4-phenylbutyric acid.

Sources

- 1. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 2. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tetralone synthesis [organic-chemistry.org]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. Robinson Annulation | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

CAS number 25095-57-2 explained

An In-Depth Technical Guide to N-Acryloylglycine: Synthesis, Polymerization, and Advanced Biomedical Applications

Senior Application Scientist Note: This technical guide is dedicated to N-Acryloylglycine (NAG), a versatile monomer with significant potential in biomedical research and drug development. Initial searches for CAS number 25095-57-2, as provided in the query, predominantly identify the compound 6,7-Dichloro-1-tetralone[1][2][3][4][5]. However, the advanced applications in hydrogels, tissue engineering, and drug delivery align with the characteristics of N-Acryloylglycine, which has a registered CAS number of 24599-25-5[6]. This guide will focus on N-Acryloylglycine to provide the most relevant and valuable information for researchers, scientists, and drug development professionals.

Executive Summary

N-Acryloylglycine (NAG) is an organic compound that merges the functionalities of the amino acid glycine with a polymerizable acryloyl group[6]. This unique bifunctional nature makes it a valuable monomer for the synthesis of advanced biomaterials, particularly stimuli-responsive and biocompatible hydrogels. Its polymer, poly(N-Acryloylglycine) (PNAG), and various copolymers have demonstrated significant promise in a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine[7][8]. This guide provides a comprehensive overview of NAG, covering its chemical properties, synthesis, polymerization techniques, and cutting-edge applications, with a focus on the underlying scientific principles and experimental methodologies.

Chemical and Physical Properties

N-Acryloylglycine is a white crystalline solid soluble in water and organic solvents[6]. Its dual functionality, stemming from the carboxylic acid group of glycine and the vinyl group of the acryloyl moiety, dictates its chemical reactivity and utility in materials science[6].

| Property | Value | Source(s) |

| CAS Number | 24599-25-5 | [6] |

| Molecular Formula | C₅H₇NO₃ | [6] |

| Molecular Weight | 145.11 g/mol (approx.) | [6] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in water and organic solvents | [6] |

| Melting Point | 132-134 °C | [8] |

Synthesis and Chemical Reactions

Synthesis of N-Acryloylglycine Monomer

The synthesis of NAG is typically achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride[6][8]. This method is effective and allows for the production of a high-purity monomer.

Protocol for NAG Synthesis (Modified from Gupta et al., 2023): [8]

-

Dissolve glycinamide hydrochloride and potassium carbonate in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer and cool in an ice bath[9].

-

Prepare a solution of acryloyl chloride in a cold, anhydrous organic solvent like diethyl ether[9].

-

Add the acryloyl chloride solution dropwise to the aqueous glycine solution under vigorous stirring over a period of 30 minutes, maintaining the low temperature[9].

-

Allow the reaction to proceed at room temperature for an additional 2 hours[9].

-

Remove the organic phase by rotary evaporation[9].

-

Neutralize the aqueous phase with hydrochloric acid and then freeze-dry the solution[9].

-

Extract the crude product with a suitable solvent such as acetone[9].

-

Purify the final product by recrystallization to obtain crystalline NAG[9].

Caption: Synthesis of N-Acryloylglycine via Schotten-Baumann reaction.

Key Chemical Reactions of NAG

The chemical versatility of NAG allows for several important reactions:

-

Polymerization: The acryloyl group enables NAG to undergo radical polymerization, forming poly(N-acryloylglycine) (PNAG)[6]. This is the most significant reaction for its application in biomaterials.

-

Esterification: The carboxylic acid group can be esterified by reacting with alcohols, allowing for the synthesis of various derivatives[6].

-

Acylation: NAG can react with nucleophiles like amines or alcohols to form amides or esters, respectively[6].

Polymerization and Hydrogel Formation

The polymerization of NAG is a critical step in harnessing its potential for biomedical applications. Radical polymerization is a common method used to create PNAG and its copolymers[6][10].

Mini-Emulsion Radical Polymerization for Nanoparticle Synthesis

This technique is employed to produce PNAG nanoparticles (PNAG NPs) with controlled size, which is advantageous for applications like drug delivery and wound healing[8][11].

Workflow for PNAG Nanoparticle Synthesis:

Caption: Workflow for synthesizing PNAG nanoparticles via mini-emulsion polymerization.

Hydrogel Formation and Properties

PNAG-based hydrogels are three-dimensional networks that can absorb large amounts of water[12]. These hydrogels can be designed to be responsive to environmental stimuli such as pH and temperature[13]. For instance, poly(N-acryloylglycine-acrylamide) hydrogels have been shown to be mechanically stable and exhibit high swelling capacity, making them excellent mimics of the cellular microenvironment[7][14][15].

Advanced Biomedical Applications

The unique properties of PNAG and its copolymers have led to their investigation in several high-impact biomedical fields.

Wound Healing

PNAG nanoparticles have demonstrated significant potential in accelerating skin restoration[8][11]. Their biocompatibility and hemocompatibility, coupled with their ability to promote cell proliferation and migration, make them an attractive option for advanced wound care[8]. Studies have shown that PNAG NP-based formulations can enhance wound healing efficiency by modulating inflammatory responses[8][11]. Specifically, they have been observed to decrease levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the level of pro-angiogenic factors such as IGF-1[11].

Neuronal Regeneration

Poly(NAG-acrylamide) hydrogels have been shown to provide a supportive 3D environment that promotes the growth of neurites from primary cortical neurons[7][14][15]. These hydrogels facilitate cellular adhesion, proliferation, and neuronal differentiation[7]. Furthermore, they have a protective role for neurons under conditions of oxidative stress, potentially by inhibiting GSK3β[7][14]. This makes them a promising material for applications in nerve regeneration[7][14]. Copolymers incorporating N-acryloyl-glutamate have also been developed to possess both neurogenic and angiogenic properties[16].

Drug Delivery

The stimuli-responsive nature of PNAG-based hydrogels makes them suitable for controlled drug release applications[6][12]. For example, nanocomposites of PNAG and magnetite nanoparticles have been developed as magnetically guidable vehicles for pH- and thermo-triggered drug delivery[13].

Anti-Cancer Applications

Recent research has explored the use of poly[(N-acryloyl glycine)-co-(acrylamide)] hydrogels for their cytotoxic effects on aggressive cancer cells[17]. These hydrogels have shown inhibitory activity against heparanase, an enzyme involved in tumor progression and metastasis[17].

Safety and Biocompatibility

A crucial aspect of any biomaterial is its safety profile. Studies on PNAG nanoparticles have demonstrated excellent cytocompatibility with fibroblast cells (L929) and human umbilical vein endothelial cells (HUVEC)[8]. In comparison to the NAG monomer, the polymerized form exhibits significantly lower cytotoxicity[8][17]. Furthermore, PNAG NPs have been shown to be hemocompatible, a critical requirement for materials that may come into contact with blood[8][11].

Conclusion and Future Outlook

N-Acryloylglycine is a highly versatile monomer with significant potential in the development of advanced biomaterials. Its ability to form biocompatible, stimuli-responsive polymers and hydrogels has paved the way for innovative applications in wound healing, neuroregeneration, drug delivery, and oncology. Future research will likely focus on the development of more complex copolymers with tailored properties for specific therapeutic applications, further solidifying the role of N-Acryloylglycine in the future of medicine and biotechnology.

References

-

Gupta, P. S., Prakash, R., Pareek, D., Patra, S., Maity, S., Rai, V., & Singh, M. (2023). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials, 6(12), 5644–5661. [Link]

-

Gupta, P. S., Wasnika, K., Singh, G., Patra, S., Pareek, D., Yadav, D. D., Tomar, M. S., Maity, S., Singh, M., & Paik, P. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Materials Advances, 4(19), 4253-4267. [Link]

-

Gupta, P. S., Prakash, R., Pareek, D., Patra, S., Maity, S., Rai, V., & Singh, M. (2023). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials, 6(12), 5644–5661. [Link]

-

Menzel, H., & Schulze, S. (1998). N-Acryloyl glycinamide. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 2004-2006. [Link]

-

PubChem. (n.d.). Acetic acid, 2-(prop-2-ynylamino)-. Retrieved from [Link]

-

ResearchGate. (2023). Poly( N -acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress | Request PDF. Retrieved from [Link]

-

Gupta, P. S., Wasnika, K., Singh, G., Patra, S., Pareek, D., Yadav, D. D., Tomar, M. S., Maity, S., Singh, M., & Paik, P. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. RSC Publishing. [Link]

-

ResearchGate. (2012). Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers | Request PDF. Retrieved from [Link]

-

Lecommandoux, S., & Gohy, J. F. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Polymers, 11(3), 453. [Link]

-

ResearchGate. (2019). Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Retrieved from [Link]

-

Wasnika, K., Singh, G., Yadav, D. D., Patra, S., Gupta, P. S., Oviya, A., Kumar, S., Pareek, D., & Paik, P. (2025). Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies. RSC Publishing. [Link]

-

Semantic Scholar. (2023). Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers. Retrieved from [Link]

- Google Patents. (1990). US4918222A - Process for synthesis of N-acetylglycine.

-

ResearchGate. (2025). Design of poly(N-acryloylglycine) materials for incorporation of microorganisms | Request PDF. Retrieved from [Link]

-

PubMed. (2024). Neurogenic and angiogenic poly(N-acryloylglycine)- co-(acrylamide)- co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-propylpentanoylamino)acetic Acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 6, 7-dichlorotetralin-1-one, min 97%, 100 mg. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 12-Aminododecanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 25095-57-2 [chemicalbook.com]

- 5. 6,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one [myskinrecipes.com]

- 6. Buy N-Acryloylglycine | 24599-25-5 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vivo potential of polymeric N -acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00378G [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 12. Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neurogenic and angiogenic poly(N-acryloylglycine)- co-(acrylamide)- co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]

The Diverse Biological Activities of Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a wide array of biologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities exhibited by tetralone derivatives. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their synthesis and evaluation. This guide aims to be a valuable resource, not only by summarizing the current state of knowledge but also by providing practical, field-proven insights and detailed protocols to facilitate further research and development in this promising area of drug discovery.

Introduction: The Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-tetralone core, characterized by a fused benzene ring and a cyclohexanone ring, is a structural motif present in numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid, yet conformationally adaptable, framework provides an excellent platform for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological targets. This versatility has led to the exploration of tetralone derivatives across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] This guide will provide a detailed exploration of these activities, offering a solid foundation for the rational design and development of novel tetralone-based therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Tetralone derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with several key processes involved in tumor growth and progression.[2] Their mechanisms of action are diverse and include the induction of programmed cell death (apoptosis), inhibition of cell division by targeting tubulin polymerization, and modulation of critical signaling pathways.

Mechanism of Action: Inducing Apoptosis and Disrupting the Cytoskeleton

A primary mechanism by which tetralone derivatives exert their anticancer effects is through the induction of apoptosis , a form of programmed cell death that is often dysregulated in cancer cells.

-

Modulation of the Bcl-2 Family and Caspase Activation: Several studies have shown that tetralone derivatives can modulate the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway.[4] Specifically, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This shift in balance triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-3, -7, and -9), the executioners of apoptosis.[5][6]

-

Inhibition of Tubulin Polymerization: Another critical target for anticancer tetralone derivatives is the microtubule network, a key component of the cytoskeleton essential for cell division (mitosis). Certain tetralone derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[6][7] By binding to the colchicine-binding site on tubulin, these derivatives prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Structure-Activity Relationship (SAR)

The anticancer potency of tetralone derivatives is highly dependent on the nature and position of substituents on the tetralone scaffold.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 3a | H | 2,6-diCl-Ph | H | Hela | 3.5 | [8] |

| 3a | H | 2,6-diCl-Ph | H | MCF-7 | 4.5 | [8] |

| 6g | H | 3-NO2-Ph | H | MCF-7 | 6.67 | [9] |

| 6g | H | 3-NO2-Ph | H | HeLa | 4.49 | [9] |

| 6h | H | 2-CH3-Ph | H | MCF-7 | 7.32 | [9] |

| 6h | H | 2-CH3-Ph | H | HeLa | 6.87 | [9] |

| 6c | H | Substituted Phenyl | H | SKOV-3 | 7.84 | [8] |

| 6c | H | Substituted Phenyl | H | HepG2 | 13.68 | [8] |

Table 1: In Vitro Cytotoxicity of Representative Anticancer Tetralone Derivatives.

Generally, the introduction of heterocyclic moieties and specific substitutions on the aromatic rings can significantly enhance cytotoxic activity.[3][8] For instance, chalcones derived from tetralones with pyridinyl substituents have demonstrated significant growth inhibition against a variety of cancer cell lines.[10]

Experimental Protocols

This protocol describes the synthesis of a tetralone-based chalcone via a Claisen-Schmidt condensation.

-

Dissolution: In a round-bottom flask, dissolve 1-tetralone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

-

Catalysis: Cool the solution in an ice bath and add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise with stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the tetralone derivative (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[11][12]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Tetralone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[13]

Mechanism of Action: Disrupting Membranes and Inhibiting Essential Enzymes

The antimicrobial action of tetralone derivatives appears to be multi-faceted, targeting both the structural integrity and essential metabolic pathways of microbial cells.

-

Bacterial Membrane Disruption: Certain aminoguanidine-containing tetralone derivatives have been shown to induce depolarization of the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.[13] This mechanism of action is particularly advantageous as it is less likely to induce resistance compared to drugs that target specific enzymes.

-

Enzyme Inhibition: Molecular docking studies suggest that some tetralone derivatives may act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[13] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of tetralone derivatives is significantly influenced by their structural features.

| Compound ID | R Group | Target Organism | MIC (µg/mL) | Reference |

| 2D | Aminoguanidine derivative | S. aureus ATCC 29213 | 0.5 | [13] |

| 2D | Aminoguanidine derivative | MRSA-2 | 1 | [13] |

| 2a | CH3 | P. aeruginosa | 31.25 | [1] |

| 2a | CH3 | Salmonella spp. | 31.25 | [1] |

| 2b | Substituted phenyl | E. coli | 62.5 | [1] |

| 2c | Substituted phenyl | P. expansum | 62.5 | [1] |

| 2d | O-CH2-CH3 | P. expansum | 31.25 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Representative Antimicrobial Tetralone Derivatives.

The presence of an aminoguanidinium moiety appears to be crucial for potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[13] Furthermore, substitutions on the aromatic ring, such as halogens or trifluoromethyl groups, can modulate the antimicrobial spectrum and potency.[14]

Experimental Protocols

This protocol outlines a general method for the synthesis of aminoguanidine-tetralone derivatives.

-

Nucleophilic Substitution: React 6-hydroxy-1-tetralone with a suitable substituted benzyl bromide or bromoalkane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) to form the corresponding ether intermediate.

-

Guanidinylation: Treat the ether intermediate with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in a suitable solvent (e.g., DMF) to introduce the aminoguanidine moiety.

-

Purification: Purify the final product by column chromatography on silica gel.

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Prepare a two-fold serial dilution of the tetralone derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

Tetralone derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. The continued exploration of this chemical scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant potential for the development of novel therapeutics for a variety of diseases. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the application of modern drug design techniques, such as computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new and effective tetralone-based drugs. This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of molecules.

References

-

Zhang, Q.-J., Li, Y.-X., Ge, W.-B., Bai, L.-X., Xu, X., Yin, Y.-J., … Li, J.-Y. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 26(13), 5980. [Link][13][14][15][16]

-

El-Sayed, M. A., & Al-Ghorbani, M. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link][1]

-

Zhang, Q.-J., Li, Y.-X., Ge, W.-B., Bai, L.-X., Xu, X., Yin, Y.-J., … Li, J.-Y. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. [Link][13][14][15]

-

Gauni, B., & Singh, V. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). [Link][2]

-

Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, S., & Wu, S. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link][3][9][15]

-

Das, U., et al. (2024). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. [Link][9]

-

Tran, P., et al. (2022). Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. Molecules, 27(15), 4992. [Link][10]

-

El-Metwally, A. M. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3419. [Link][16]

-

Al-Suwaidan, I. A., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link][8]

-

Singh, S. K., et al. (2015). 4‐Hydroxy‐α‐Tetralone and its Derivative as Drug Resistance Reversal Agents in Multi Drug Resistant Escherichia coli. Phytotherapy Research, 29(12), 1931-1938. [Link]

-

Chakraborty, S., et al. (2024). Synthesis of a Tetralone Derivative of Ampicillin to Control Ampicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]

-

Semantic Scholar. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]

-

El-Gamal, M. I., et al. (2024). MIC and MFC of Tetralones against Fungi (μg/mL). ResearchGate. [Link]

-

Al-Omary, F. A., et al. (2018). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. BMC Cancer, 18(1), 1-13. [Link][4]

-

Adams, J. M., & Cory, S. (2007). The Bcl-2 apoptotic switch in cancer development and therapy. Oncogene, 26(9), 1324-1337. [Link][5]

-

Pal, D., et al. (2024). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]

-

O'Brien, J., & Hayder, H. (2000). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link][12]

-

Tron, G. C., et al. (2006). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 49(10), 3034-3043. [Link][7]

-

AlZharani, A. R., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Indian Journal of Pharmaceutical Education and Research, 59(3), 1109-1118. [Link][6]

-

Gornowicz, A., et al. (2021). The activity of pyrazolo[4,3-e][1][13][14]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][13][14]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific reports, 11(1), 1-14. [Link]

-

Wajant, H., et al. (2013). Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps. PLoS One, 8(5), e63758. [Link]

-

Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijrpc.com [ijrpc.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Tetralone Scaffolds and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

Role of 6,7-Dichloro-1-tetralone in organic synthesis

An In-depth Technical Guide to 6,7-Dichloro-1-tetralone: A Functionalized Scaffold for Advanced Organic Synthesis

Executive Summary

This compound is a halogenated bicyclic ketone that serves as a highly functionalized and versatile building block in organic synthesis. While its direct applications are more specialized than some other tetralone derivatives, its unique electronic and steric properties, conferred by the dichlorinated aromatic ring, make it a valuable precursor for creating complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, chemical reactivity, and potential applications, particularly for professionals in drug discovery and materials science. We will explore its preparation via classical methods, delve into the reactivity of its core functional groups, and present detailed protocols for its synthesis and transformation, establishing a framework for its strategic use in the laboratory.

Introduction: The Privileged Tetralone Scaffold

The 1-tetralone core, a benzo-fused cyclohexanone, is a privileged structure in synthetic chemistry.[1][2] Its rigid framework and multiple reactive sites—the ketone, the α-methylene position, and the aromatic ring—make it an ideal starting point for a diverse array of pharmaceuticals and natural products.[2][3] Tetralone derivatives are key intermediates in the synthesis of compounds ranging from antidepressants and anticancer agents to steroids and alkaloids.[1][3][4]

A Critical Clarification: Distinguishing from the Sertraline Precursor

It is crucial to distinguish this compound from a structurally related but distinct isomer that is famously used in the synthesis of the antidepressant Sertraline. The key intermediate for Sertraline is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone .[5][6][7] In this molecule, the dichlorophenyl group is a substituent at the C4 position of the tetralone ring. In contrast, this compound features chlorine atoms directly fused to the benzo portion of the bicyclic system. This fundamental structural difference dictates entirely different synthetic pathways and applications, a distinction this guide will respect throughout.

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective application.

| Property | Value |

| IUPAC Name | 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 25095-57-2[8] |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Insoluble in water, soluble in organic solvents like Dichloromethane, THF, and Toluene. |

Spectroscopic Characterization (Expected):

-

¹H NMR: The spectrum would show two singlets in the aromatic region, corresponding to the protons at C5 and C8. The aliphatic region would display two triplets, corresponding to the two methylene groups (-CH₂-CH₂-) at C3 and C4, deshielded by the adjacent carbonyl and aromatic ring.

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon (~195-198 ppm), four signals for the aromatic carbons (two quaternary carbons bonded to chlorine and two carbons bearing protons), and two signals for the aliphatic carbons.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the conjugated ketone would be prominent, typically in the range of 1680-1690 cm⁻¹.

Synthesis of this compound: The Friedel-Crafts Approach

The most direct and widely employed method for synthesizing the tetralone core is the intramolecular Friedel-Crafts acylation.[9][10][11] This reaction involves the cyclization of a 4-arylbutyric acid precursor in the presence of a strong acid catalyst.

The logical precursor for this compound is 4-(3,4-dichlorophenyl)butanoic acid. The reaction proceeds by converting the carboxylic acid into a more reactive acylium ion, which then performs an electrophilic aromatic substitution on the electron-rich benzene ring to form the new six-membered ring.

Caption: Synthesis via Intramolecular Friedel-Crafts Acylation.

Experimental Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for Friedel-Crafts cyclization.[9][12]

Materials:

-

4-(3,4-dichlorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)[13]

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Acid Chloride Formation: In a fume hood, dissolve 4-(3,4-dichlorophenyl)butanoic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours until gas evolution ceases.

-

Purification of Acid Chloride: Remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-(3,4-dichlorophenyl)butanoyl chloride is used directly in the next step.

-

Friedel-Crafts Cyclization: Cool a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM to 0 °C in an ice bath. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from three primary reactive zones. The chlorine atoms act as strong electron-withdrawing groups, deactivating the aromatic ring towards further electrophilic substitution but also influencing the reactivity of the ketone and α-protons.

Caption: Key Synthetic Transformations of this compound.

Reactions at the Carbonyl Group

The ketone is readily transformed into other functional groups.

-

Reduction: The carbonyl can be reduced to a secondary alcohol (a tetralol) using standard reducing agents like sodium borohydride (NaBH₄).[14] This introduces a chiral center, opening possibilities for asymmetric synthesis.

-

Reductive Amination: Condensation with a primary amine followed by reduction yields tetralinamines. This is a powerful method for creating scaffolds with basic nitrogen centers, a common feature in CNS-active drugs.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents produces tertiary alcohols, enabling the construction of quaternary carbon centers.

Reactions at the α-Methylene Position

The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a base to form an enolate.

-

Alkylation and Acylation: The enolate can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides to introduce substituents at the C2 position.

-

Condensation Reactions: The enolate can participate in aldol or Claisen-type condensations to build more complex fused-ring systems.

Aromatization

The tetralone can be converted into a more stable naphthalene system.

-

Dehydrogenation: Heating with a catalyst such as Palladium on carbon (Pd/C) or sulfur can eliminate hydrogen to form the corresponding 6,7-dichloro-1-naphthol.[14] This provides access to a different class of highly functionalized aromatic compounds.

Applications in Medicinal Chemistry and Drug Discovery

While not a direct precursor to a blockbuster drug like Sertraline, this compound is a valuable starting material for generating compound libraries for high-throughput screening. The dichloro substitution pattern offers several advantages:

-

Metabolic Stability: The chlorine atoms can block positions on the aromatic ring that are susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), potentially improving the pharmacokinetic profile of a drug candidate.

-

Modulation of Lipophilicity: The halogens increase the molecule's lipophilicity, which can enhance membrane permeability and influence protein-ligand binding.

-

Directed Synthesis: The chlorine atoms provide handles for further functionalization via cross-coupling reactions if the tetralone is first converted to a naphthol or other suitable derivative.

By applying the reactions described above, researchers can rapidly diversify the this compound core to probe structure-activity relationships (SAR) for various biological targets, including kinases, GPCRs, and ion channels.

Experimental Protocol 2: Reduction of this compound to 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol

This protocol details a standard reduction of the tetralone carbonyl.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

5% Hydrochloric acid (HCl)

-

Magnetic stirrer, round-bottom flask

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.1 eq) portion-wise over 15 minutes. Be cautious of initial foaming.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material by TLC.

-

Quenching: Slowly add deionized water to quench the excess NaBH₄. Once gas evolution ceases, add 5% HCl solution until the mixture is slightly acidic (pH ~5-6).

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure.

-

Extraction: Extract the resulting aqueous slurry with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The resulting crude 6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol can be purified by column chromatography or recrystallization if necessary.

Conclusion

This compound represents a strategic building block for synthetic chemists. While its fame is sometimes overshadowed by related isomers, its true value lies in its potential as a functionalized scaffold. A thorough understanding of its synthesis via Friedel-Crafts acylation and its diverse reactivity at the ketone, α-methylene, and aromatic positions allows for the rational design of novel molecules. The dichloro substitution pattern provides a unique electronic signature and metabolic blocking capabilities, making it a particularly attractive starting point for developing new therapeutic agents and advanced materials. By leveraging the protocols and pathways outlined in this guide, researchers can effectively integrate this powerful intermediate into their synthetic programs.

References

- American Chemical Society. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. ACS Publications.

- Organic Chemistry Portal. (n.d.). Tetralone synthesis.

- ResearchGate. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation | Request PDF.

- Holden, M. S., Crouch, R. D., & Barker, K. A. (n.d.). Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. datapdf.com.

- ResearchGate. (n.d.). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. | Request PDF.

- ACS Publications. (n.d.). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters.

- Google Patents. (n.d.). EP1224159A1 - Improved synthesis of racemic sertraline.

- ResearchGate. (n.d.). Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5.

- B-Inter-S. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.

- Haihang Industry. (n.d.). Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone.

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

- Wikipedia. (n.d.). 1-Tetralone.

- ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.

- ChemicalBook. (n.d.). This compound | 25095-57-2.

- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit.

- PubChem. (n.d.). Dichloromethane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 25095-57-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. datapdf.com [datapdf.com]

- 13. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Tetralone - Wikipedia [en.wikipedia.org]

The 1-Tetralone Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Abstract